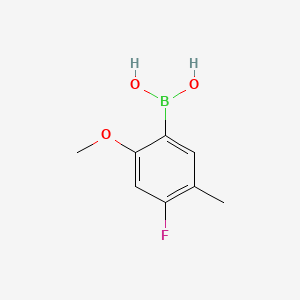

Acide (4-fluoro-2-méthoxy-5-méthylphényl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a chemical compound with the molecular formula C8H10BFO3 . It has been used as a reactant in various chemical reactions .

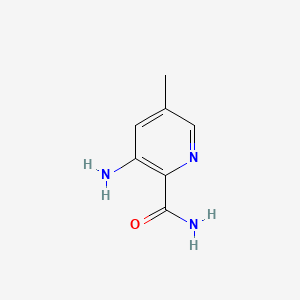

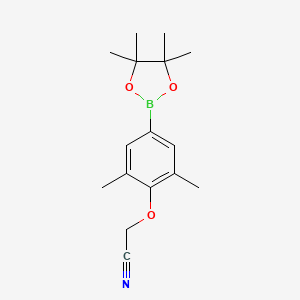

Molecular Structure Analysis

The molecular structure of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid consists of a phenyl ring substituted with a fluorine atom, a methoxy group, and a methyl group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has been used as a reactant in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical and Chemical Properties Analysis

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has a molecular weight of 183.97 g/mol . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Couplage de Suzuki-Miyaura

Le composé est utilisé comme réactif dans le couplage de Suzuki-Miyaura, une réaction de formation de liaison carbone-carbone largement appliquée catalysée par un métal de transition . Le succès de cette réaction provient d'une combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement .

Protodéboronation

La protodéboronation des esters boroniques de pinacol est une autre application de ce composé . Ce processus n'est pas bien développé, mais c'est une transformation précieuse en synthèse organique .

Alkylation de Friedel-Crafts

Le composé est impliqué dans l'alkylation de Friedel-Crafts des hydronaphtalènes . Il s'agit d'un type de réaction de substitution électrophile aromatique qui implique l'alkylation d'un cycle aromatique.

Synthèse des 9,10-diarylanthracènes

Le composé est utilisé dans la synthèse des 9,10-diarylanthracènes, qui sont utilisés comme commutateurs moléculaires . Ces commutateurs peuvent être utilisés dans le développement de machines moléculaires ou de nanomotors.

5. Couplage croisé avec des halogénures de carbazolyle ou d'aryle Le composé est utilisé dans des réactions de couplage croisé avec des halogénures de carbazolyle ou d'aryle . Cette réaction est utilisée pour former des liaisons carbone-carbone, ce qui est une étape clé dans la synthèse de divers composés organiques.

Monoarylation des dibromoarènes

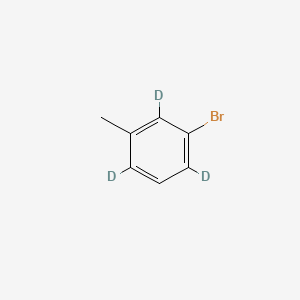

Le composé est utilisé comme réactif pour la monoarylation des dibromoarènes . Cette réaction est catalysée par du palladium-phosphine en présence de carbonate de potassium .

Préparation des diarylmercuriaux homolétiques

Le composé est utilisé dans la préparation des diarylmercuriaux homolétiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

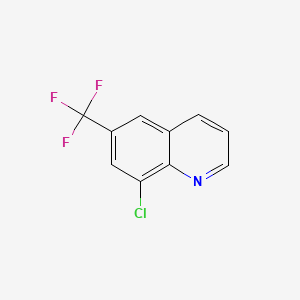

It is known to be a reactant or precursor used for the synthesis of biologically active molecules . These molecules include 2-(4-pyridyl)thienopyridinones, which are used as GSK-3β inhibitors, and arylheteroarylmethylamines, which act as NR2B subtype of NMDA receptor antagonists with antidepressant activity .

Mode of Action

The compound is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds . The process involves the transmetalation of an organoboron compound (like our boronic acid) to a metal catalyst, followed by a reductive elimination step that forms the desired carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of biologically active molecules .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is the formation of biologically active molecules, including GSK-3β inhibitors and NR2B subtype of NMDA receptor antagonists . These molecules have significant roles in various biological processes and therapeutic applications.

Action Environment

The efficacy and stability of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium in Suzuki-Miyaura reactions), the pH of the environment, and the presence of other reactants .

Propriétés

IUPAC Name |

(4-fluoro-2-methoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBDEWYWLMIDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716608 |

Source

|

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207428-92-9 |

Source

|

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)